Physicochemical properties of 1-ethyl-4-(methylsulfonyl)piperazine
Physicochemical properties of 1-ethyl-4-(methylsulfonyl)piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-4-(methylsulfonyl)piperazine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-ethyl-4-(methylsulfonyl)piperazine, a molecule of interest within contemporary drug discovery programs. The piperazine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of N-alkylation and N-sulfonylation is critical for optimizing drug candidates.[1][2] This document outlines the predicted molecular characteristics of the title compound and presents detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. The narrative emphasizes the causal relationships between molecular structure, experimental design, and the resulting data's implications for Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and advance piperazine-based compounds.
The piperazine ring is a cornerstone of modern medicinal chemistry, prized for its versatile synthetic handles and its ability to fine-tune physicochemical properties such as aqueous solubility, lipophilicity, and pKa.[1][2] These properties are not merely academic data points; they are critical determinants of a drug's in vivo behavior, influencing everything from oral bioavailability to target engagement and potential toxicity.[3][4][5] The title compound, 1-ethyl-4-(methylsulfonyl)piperazine, combines this privileged scaffold with two key functional groups: an N-ethyl group and an N-methylsulfonyl group. The ethyl group is expected to increase lipophilicity, while the potent electron-withdrawing nature of the methylsulfonyl group will significantly decrease the basicity of the adjacent nitrogen atom, profoundly impacting the molecule's ionization state at physiological pH.
This guide provides a predictive overview of these properties and, more importantly, a robust framework for their experimental validation.
Molecular Profile and Predicted Physicochemical Properties
A foundational step in any characterization campaign is the in silico prediction of core properties. These predictions, derived from the compound's structure, guide initial experimental design and help contextualize empirical findings.
Chemical Structure:
-
IUPAC Name: 1-ethyl-4-(methylsulfonyl)piperazine
-
Molecular Formula: C₇H₁₆N₂O₂S
-
SMILES: CCN1CCN(CC1)S(=O)(=O)C
The table below summarizes the computationally predicted physicochemical properties. These values serve as benchmarks for the experimental work detailed in subsequent sections.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 192.28 g/mol | Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).[3] |
| cLogP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 | A measure of lipophilicity. This value suggests a relatively hydrophilic character, which is favorable for aqueous solubility but may require balancing for membrane permeability.[3][4] |
| Topological Polar Surface Area (TPSA) | ~ 50-60 Ų | Predicts transport properties. TPSA < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 0 | The absence of N-H groups limits hydrogen bond donation capacity. |
| Hydrogen Bond Acceptors | 4 (2 nitrogens, 2 sulfonyl oxygens) | Influences solubility and interactions with biological targets.[3] |
| Predicted pKa (Basic) | pKa₁: ~8.0-8.5 (for the ethyl-substituted nitrogen) | The ionization state at physiological pH (7.4) is critical for solubility, permeability, and target binding. The electron-withdrawing sulfonyl group drastically reduces the basicity of its adjacent nitrogen, making it effectively non-basic under physiological conditions. The remaining tertiary amine is the primary basic center.[6][7] |
Synthesis and Structural Confirmation Workflow
The empirical validation of physicochemical properties requires a pure, structurally confirmed sample of the target compound. A plausible and efficient synthetic route involves the sulfonylation of a commercially available precursor.
Proposed Synthetic Protocol
This protocol describes the reaction of 1-ethylpiperazine with methanesulfonyl chloride. The choice of an appropriate base and solvent system is critical to ensure high yield and minimize side reactions. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the nucleophilic substitution.
Materials:
-
1-ethylpiperazine
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-ethylpiperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature prevents potential side reactions and degradation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 1-ethyl-4-(methylsulfonyl)piperazine.
Structural Characterization Workflow
Confirmation of the product's identity and purity is a non-negotiable step. The following workflow ensures the material is suitable for physicochemical analysis.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 193.10.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise molecular structure and assess purity.[8][9][10][11] The spectra should be consistent with the proposed structure, showing signals for the ethyl group, the four distinct methylene groups of the piperazine ring, and the methyl group of the sulfonyl moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Strong absorption bands expected around 1350 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.[12]
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems for determining the properties that govern a compound's ADME profile.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Solubility is a gatekeeper for absorption; a compound must be in solution to be absorbed.[5] The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility, providing a definitive value under equilibrium conditions.
Protocol:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached. The extended time is necessary to allow the solid-state crystal lattice energy to be overcome and a true thermodynamic equilibrium to be established.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
-
Validation: The presence of solid material at the end of the experiment is essential to confirm that the solution was indeed saturated.
Lipophilicity: LogD₇.₄ Determination (Shake-Flask Method)
Causality: Lipophilicity, the balance between water and lipid affinity, governs a molecule's ability to cross biological membranes.[3] For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP). We measure LogD at pH 7.4 to mimic blood plasma.
Protocol:
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase by shaking them together for 24 hours and then allowing the layers to separate. This ensures that the activity of each solvent is not altered during the experiment.
-
Compound Addition: Add a known amount of the compound, dissolved in the pre-saturated aqueous phase, to a vial containing a known volume of pre-saturated n-octanol. The initial concentration should be well below the compound's aqueous solubility limit.
-
Partitioning: Shake the vial vigorously for 1-3 hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Ionization Constant (pKa) Determination (Potentiometric Titration)
Causality: The pKa dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and potential for ionic interactions with targets.[6][13][14] Potentiometric titration is a highly accurate method for measuring pKa by monitoring pH changes during neutralization.
Protocol:
-
Sample Preparation: Prepare a solution of the compound (as its hydrochloride salt, if necessary, to ensure initial solubility) in deionized water or a water/co-solvent mixture at a known concentration (e.g., 1-5 mM).
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. The titration should proceed past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely identify the equivalence point(s). Given the structure, only one pKa corresponding to the N-ethyl tertiary amine is expected to be observed in the typical aqueous pH range.
Caption: Experimental workflow for determining key physicochemical properties.
Integration with ADME and Drug Development
The experimentally determined physicochemical properties are not endpoints but rather inputs for predicting the in vivo fate of a drug candidate.
Caption: Relationship between physicochemical properties and the ADME profile.
-
Absorption: The predicted low-to-moderate lipophilicity and high TPSA suggest that passive diffusion across the gut wall might be limited. However, its good predicted aqueous solubility and the presence of a basic center mean that dissolution will likely not be a limiting factor. The actual LogD and solubility values will clarify this balance.
-
Distribution: A hydrophilic compound (low LogD) may have a smaller volume of distribution, remaining more in the systemic circulation rather than penetrating tissues. This can be advantageous or disadvantageous depending on the therapeutic target.
-
Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes.[15] The ethyl group could be a site for dealkylation or hydroxylation. The methylsulfonyl group is generally stable.
-
Excretion: The compound's hydrophilicity suggests that renal clearance could be a significant route of excretion.[15]
By integrating these experimentally-derived physicochemical data points, drug development teams can make more informed decisions, anticipate potential liabilities, and rationally design the next generation of compounds with optimized ADME profiles.[16][17][18]
References
- Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
-
Charifson, P. S., & Walters, W. P. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
- Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes.
- Jadhav, S. B., et al. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.
- Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
- International Journal of Biology and Chemistry. (n.d.).
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
- MDPI. (2024, October 24).
-
Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. [Link]
- Royal Society of Chemistry. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-methylpiperazine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methylsulfonylpiperazin-1-yl)ethanimine. PubChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. [Link]
-
Pacific BioLabs. (n.d.). Physicochemical Properties. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. [Link]
- ResearchGate. (n.d.). pKa values of common substituted piperazines.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.
- MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PubMed Central. [Link]
- Semantic Scholar. (2009, July 15).
-
SpectraBase. (n.d.). 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate - Optional[1H NMR] - Spectrum. [Link]
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- MDPI. (2024, January 15).
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 17. raytor.com [raytor.com]
- 18. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
